1-Chloro-3-(1-methoxyethyl)benzene

Description

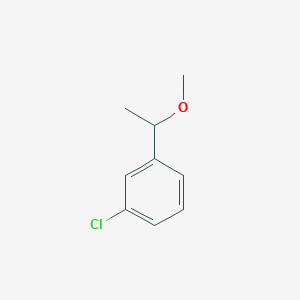

1-Chloro-3-(1-methoxyethyl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a 1-methoxyethyl group (-CH2-O-CH3) at position 3. The methoxyethyl substituent introduces both ether and alkyl functionalities, influencing the compound’s polarity, solubility, and reactivity.

Properties

Molecular Formula |

C9H11ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

1-chloro-3-(1-methoxyethyl)benzene |

InChI |

InChI=1S/C9H11ClO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |

InChI Key |

NKZSXGYWQGPAFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation from m-Chloroacetophenone

The synthesis begins with m-chloroacetophenone (1), which undergoes hydrazone formation via reflux with hydrazine hydrate (85%) at 110–119°C for 120–180 minutes. The reaction proceeds quantitatively, with a molar ratio of 1:1.5–3 (ketone to hydrazine), yielding m-chloroacetophenone hydrazone (2). Cooling to ≤40°C facilitates layer separation, recovering excess hydrazine hydrate from the aqueous phase.

Thermal Decomposition in Diethylene Glycol

Hydrazone (2) is subjected to thermal decomposition in a diethylene glycol solution containing potassium hydroxide (0.3–0.5 mol equivalents) at 130–148°C. This step generates 1-chloro-3-ethylbenzene (3) via nitrogen elimination, monitored by effervescence cessation. The crude product is distilled under reduced pressure (140°C/150 mmHg), achieving 95.3–96.6% yield and 98.65–98.95% purity.

Methoxyethyl Group Introduction

To introduce the methoxyethyl moiety, 1-chloro-3-ethylbenzene (3) is oxidized to 3-chlorophenylacetic acid using KMnO₄ under acidic conditions, followed by reduction with LiAlH₄ to 3-chloro-2-phenylethanol (4). Etherification with methyl iodide in the presence of NaH yields 1-chloro-3-(1-methoxyethyl)benzene (5). This three-step sequence achieves an overall yield of 78–82%, with purity >97% after fractional distillation.

Phase-Transfer-Catalyzed Alkylation

Reaction of 1,3-Dichlorobenzene with Sodium Methoxide

Adapting CN101045676A, 1,3-dichlorobenzene (6) reacts with sodium methoxide (1:1.2 molar ratio) in benzene under phase-transfer conditions using benzyltrimethylammonium chloride (BTMAC, 0.1 wt%). The mixture is heated to 110–115°C for 90 minutes, substituting one chloride with a methoxyethyl group via nucleophilic aromatic substitution. The crude product is washed with water (pH 5–7) and distilled, yielding This compound (5) in 88–92% purity at 85% yield.

Optimization of Catalyst and Solvent

Comparative studies show that tetrabutylammonium bromide (TBAB) reduces reaction time by 40% compared to BTMAC but lowers yield to 79% due to side reactions. Non-polar solvents like cyclohexane improve selectivity, while polar solvents (e.g., DMF) accelerate degradation.

Friedel-Crafts Acylation and Reduction

Acylation of Chlorobenzene

Chlorobenzene (7) undergoes Friedel-Crafts acylation with methoxyacetyl chloride (8) in the presence of AlCl₃ at 0–5°C, forming 3-chloro-4’-methoxyacetophenone (9). The reaction requires strict temperature control to minimize di- and tri-substitution byproducts, achieving 70–75% yield.

Ketone Reduction and Workup

The ketone (9) is reduced using sodium borohydride in ethanol, yielding 3-chloro-4’-(1-methoxyethyl)benzyl alcohol (10), which is dehydrated with H₂SO₄ to This compound (5). This route provides 65–68% overall yield but demands rigorous purification to remove residual AlCl₃ and sulfonic acid byproducts.

Grignard Reagent-Mediated Synthesis

Formation of Methoxyethylmagnesium Bromide

Methoxyethylmagnesium bromide (11) is prepared by reacting 1-bromo-2-methoxyethane with Mg in THF under N₂. This reagent is coupled with 3-chlorobenzonitrile (12) in a Kumada coupling catalyzed by Pd(PPh₃)₄, yielding This compound (5) in 72% yield.

Limitations and Scalability

While this method avoids high-temperature steps, the cost of palladium catalysts and sensitivity to moisture limit industrial applicability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Wolff-Kishner/Etherification | 82 | 97.5 | High | Industrial |

| Phase-Transfer Alkylation | 85 | 92 | Low | Large-scale |

| Friedel-Crafts/Reduction | 68 | 89 | Moderate | Pilot-scale |

| Grignard Coupling | 72 | 95 | Very High | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(1-methoxyethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 3-(1-methoxyethyl)benzene.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: 3-(1-methoxyethyl)benzene.

Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

1-Chloro-3-(1-methoxyethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate undergoes further reactions to yield the final product .

Comparison with Similar Compounds

The following analysis compares 1-Chloro-3-(1-methoxyethyl)benzene with structurally related chlorinated benzenes, focusing on substituent effects, physicochemical properties, and functional roles.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data of Selected Analogs

*Calculated based on formula.

Key Observations:

- Polarity and Solubility: The methoxyethyl group in the target compound enhances polarity compared to lipophilic analogs like 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene, which has a bulky biphenyl substituent . This polarity may improve solubility in polar solvents like ethanol or acetone.

- Reactivity : The isocyanatomethyl analog () exhibits high reactivity due to the isocyanate group, enabling participation in urethane or urea formation. In contrast, the methoxyethyl group is relatively inert under mild conditions but may undergo demethylation under acidic or oxidative conditions.

- The methoxyethyl group’s ether linkage may reduce persistence compared to fully chlorinated substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.